molecular formula C20H24N2OS B8411647 5,6,7,8,9,10-Hexahydro-alpha-(2-phenylethyl)cyclooct[d]imidazo-[2,1-b]thiazole-3-methanol

5,6,7,8,9,10-Hexahydro-alpha-(2-phenylethyl)cyclooct[d]imidazo-[2,1-b]thiazole-3-methanol

Cat. No. B8411647
M. Wt: 340.5 g/mol
InChI Key: OSQOQGRWBMQFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06191124B1

Procedure details

Magnesium (0.29 g) in THF (70 mL) was treated with (2-bromoethyl) benzene (2.22 g) and the Grignard reagent was generated during 24 hours. Solid 5,6,7,8,9,10-Hexahydro-cyclooct[d]imidazo[2,1-b]thiazole-3-carboxaldehyde (Formula H-6) (0.70 g) was added, reacted for 2.5 hours and the supernate was decanted into 5% ammonium chloride solution. The precipitated 5,6,7,8,9,10-Hexahydro-α-(2-phenylethyl)cyclooct[d]imidazo-[2,1-b]-thiazole-3-methanol (Formula H-7) was extracted into ethyl acetate, the extracts were washed, dried, and evaporated to a viscous residue (1.51 g). Crystallization of the residue from acetonitrile solution provided pure 5,6,7,8,9,10-Hexahydro-α-(2-phenylethyl)cyclooct[d]imidazo-[2,1-b]thiazole-3-methanol (Formula H-7) (0.79 g), m.p. 123-124°.
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5,6,7,8,9,10-Hexahydro-cyclooct[d]imidazo[2,1-b]thiazole-3-carboxaldehyde
Quantity
0.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg].Br[CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[N:11]1[CH:12]=[C:13]([CH:25]=[O:26])[N:14]2[C:18]3[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][C:17]=3[S:16][C:15]=12>C1COCC1>[C:5]1([CH2:4][CH2:3][CH:25]([C:13]2[N:14]3[C:15]([S:16][C:17]4[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][C:18]=43)=[N:11][CH:12]=2)[OH:26])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0.29 g
Type
reactant
Smiles
[Mg]
Name
Quantity
2.22 g
Type
reactant
Smiles
BrCCC1=CC=CC=C1
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
5,6,7,8,9,10-Hexahydro-cyclooct[d]imidazo[2,1-b]thiazole-3-carboxaldehyde
Quantity
0.7 g
Type
reactant
Smiles
N=1C=C(N2C1SC1=C2CCCCCC1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
the supernate was decanted into 5% ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The precipitated 5,6,7,8,9,10-Hexahydro-α-(2-phenylethyl)cyclooct[d]imidazo-[2,1-b]-thiazole-3-methanol (Formula H-7) was extracted into ethyl acetate
WASH
Type
WASH
Details
the extracts were washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to a viscous residue (1.51 g)
CUSTOM
Type
CUSTOM
Details
Crystallization of the residue from acetonitrile solution

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(O)C1=CN=C2SC3=C(N21)CCCCCC3
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.